1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate
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Overview
Description
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate is a complex organic compound that features an indole moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment to Piperidine Ring: The indole moiety is then linked to the piperidine ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various indole derivatives, piperidine derivatives, and esterified compounds .
Scientific Research Applications
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxylate: Shares the indole moiety but differs in the functional groups attached to the indole ring.
4-(1H-Indol-1-ylmethyl)piperidine: Similar structure but lacks the esterified tert-butyl group.
N-Methyl-1H-indole: Contains the indole structure but with a different substitution pattern.
Uniqueness
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate is unique due to its combination of the indole and piperidine moieties, along with the esterified tert-butyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
333987-03-4 |
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Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 4-(indol-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)20-11-8-15(9-12-20)14-21-13-10-16-6-4-5-7-17(16)21/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3 |
InChI Key |
YOGSTVPHTULOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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